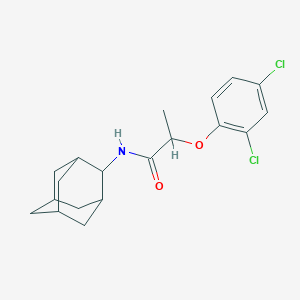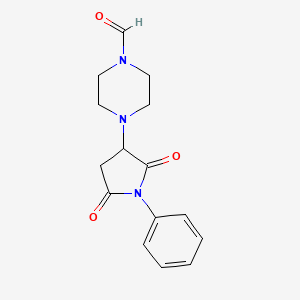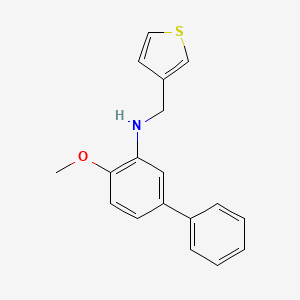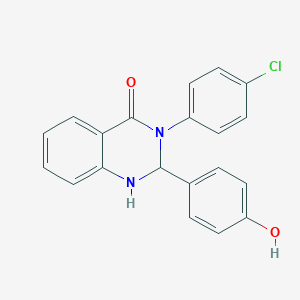![molecular formula C15H13ClN2O2S B4989885 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research as a tool to study various biological processes. This compound is also known by its chemical name, C15H12ClNOS, and has several interesting properties that make it an important tool in the field of biochemistry.
作用机制
The mechanism of action of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide involves the inhibition of certain enzymes, such as histone deacetylases. This inhibition leads to changes in the acetylation status of histones, which in turn affects the regulation of gene expression. This compound has also been shown to affect the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of DNA methylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to affect the expression of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation. This compound has also been shown to affect the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
实验室实验的优点和局限性
One of the main advantages of using 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the effects of specific enzymes on biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
未来方向
There are several future directions for the use of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in scientific research. One potential direction is the study of its effects on epigenetic modifications, such as DNA methylation and histone modifications. Another potential direction is the development of more selective inhibitors of specific enzymes, which could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or compounds could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with thioacetic acid followed by the reaction of the resulting compound with 4-aminobenzamide. The final product is obtained through a series of purification steps.
科学研究应用
The use of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in scientific research is widespread. This compound is commonly used as a tool to study various biological processes, including the regulation of gene expression, protein synthesis, and cellular signaling pathways. It has been shown to be effective in inhibiting the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
属性
IUPAC Name |
4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-11-3-7-13(8-4-11)21-9-14(19)18-12-5-1-10(2-6-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMOGTLHTISBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)
![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)


![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)
